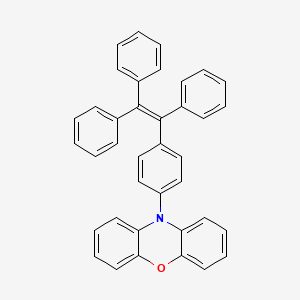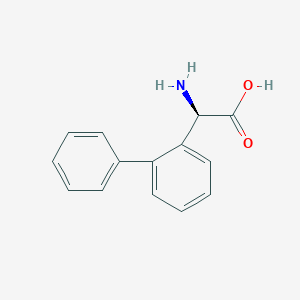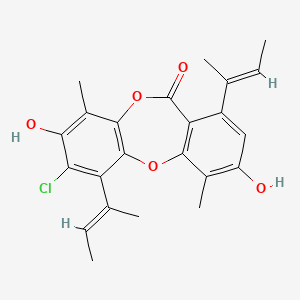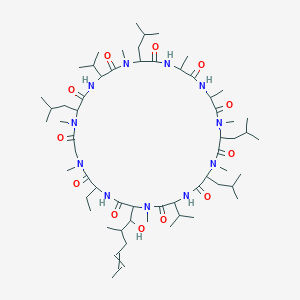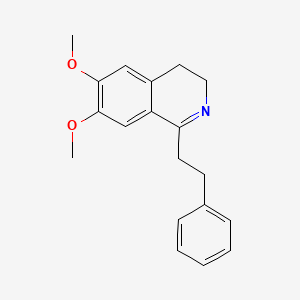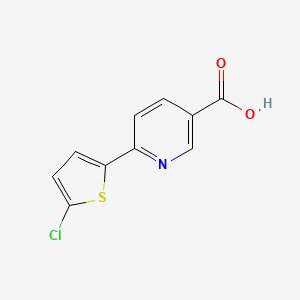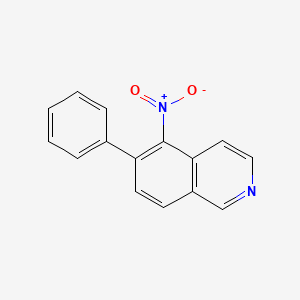
5-Nitro-6-phenylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-6-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .
Vorbereitungsmethoden
The synthesis of 5-Nitro-6-phenylisoquinoline can be achieved through various methods. One common approach involves the nitration of 6-phenylisoquinoline using nitric acid in the presence of sulfuric acid as a catalyst . Another method includes the use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives . These methods typically yield the desired compound in moderate to high yields.
Analyse Chemischer Reaktionen
5-Nitro-6-phenylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalyst, and tin(II) chloride. The major products formed from these reactions include 5-amino-6-phenylisoquinoline and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-Nitro-6-phenylisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Nitro-6-phenylisoquinoline involves its interaction with molecular targets such as bacterial enzymes and DNA. The nitro group is essential for its antimicrobial activity, as it can form reactive intermediates that damage bacterial DNA and proteins . Additionally, the compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-6-phenylisoquinoline can be compared with other similar compounds such as:
5-Nitro-1,10-phenanthroline: This compound also contains a nitro group and has shown antimicrobial activity against Mycobacterium tuberculosis.
Nitroxoline: Another nitro-containing compound used as a urinary antibacterial agent.
The uniqueness of this compound lies in its specific structure, which combines the isoquinoline core with a nitro group and a phenyl substituent, providing it with distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H10N2O2 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5-nitro-6-phenylisoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)15-13(11-4-2-1-3-5-11)7-6-12-10-16-9-8-14(12)15/h1-10H |
InChI-Schlüssel |
GXSQHOAFNHFAHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=NC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


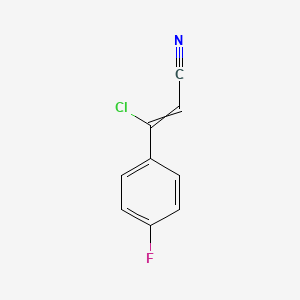
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
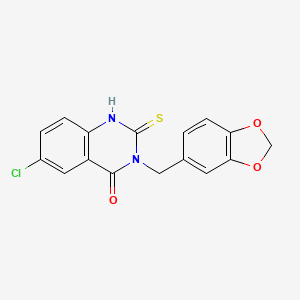

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
